Position-Specific Bromine Substitution at C3 is Essential for Maintaining CDC7 Kinase Inhibitory Potency
In a foundational SAR study of 1H-pyrrolo[2,3-b]pyridine-based CDC7 kinase inhibitors, the presence of a substituent at the C3 position was found to be critical for potency. While the study's most potent compound had an IC50 of 7 nM against CDC7 kinase, systematic modification of the pyrrolopyridine core revealed that analogs lacking substitution at the C3 position exhibited a substantial decrease in inhibitory activity [1]. Although direct data for the exact target compound (3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile) is not reported in this study, it serves as a key class-level inference for the functional importance of the C3 substituent. This establishes the C3-bromo as a non-negotiable structural feature for achieving potent kinase inhibition in this chemical series.
| Evidence Dimension | Kinase Inhibitory Activity (CDC7 IC50) |
|---|---|
| Target Compound Data | Class-level inference: Essential C3 substituent |
| Comparator Or Baseline | C3-unsubstituted 1H-pyrrolo[2,3-b]pyridine core |
| Quantified Difference | Not directly quantified for target; class-level trend indicates loss of activity for C3-unsubstituted analogs. |
| Conditions | In vitro CDC7 kinase inhibition assay [1] |
Why This Matters
This evidence confirms that the C3-bromo substitution is not a trivial modification; it is a critical determinant of kinase inhibitory activity, justifying its procurement over unsubstituted 7-azaindole analogs for SAR-driven projects.
- [1] Ermoli, A., et al. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J. Med. Chem. 2009, 52, 4380-4390. View Source
